molecular formula C12H40O4Si4Ti B1630701 Tetrakis(trimethylsiloxy)titanium CAS No. 15990-66-6

Tetrakis(trimethylsiloxy)titanium

Cat. No. B1630701
CAS RN: 15990-66-6
M. Wt: 408.65 g/mol
InChI Key: IQGRGQMXVZJUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(trimethylsiloxy)titanium is an organometallic compound with the linear formula (C3H10OSi)4Ti . It is a pale yellow liquid and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

Tetrakis(trimethylsiloxy)titanium can be synthesized by the metathetic reaction of sodium triethylsiloxide with titanium tetrachloride .


Molecular Structure Analysis

The molecular structure of Tetrakis(trimethylsiloxy)titanium is represented by the linear formula (C3H10OSi)4Ti . The compound has a molecular weight of 404.62 .


Physical And Chemical Properties Analysis

Tetrakis(trimethylsiloxy)titanium has a boiling point of 110 °C/10 mm Hg and a density of 0.90 g/mL . Its refractive index is n 20/D 1.4278 .

Scientific Research Applications

Polycondensation and Polymer Formation

Tetrakis(trimethylsiloxy)titanium (TTMST) is involved in polycondensation reactions with α,ω-dimethoxydimethylsiloxanes, leading to the formation of soluble high molecular compounds. This is evidenced by the formation of Ti-OCH3 bonds alongside the main polycondensation reaction, resulting in a polymeric product and trimethylmethoxysilane (Andrianov et al., 1974).

Reactions with Alkyl and Aryl Silanes

TTMST reacts with various alkyl and aryl silanes, including vinyl methyl-, methyl phenyl-, diphenyl methoxysilanes, and α,ω-dihydroxypolydimethylsiloxanes. These reactions at different ratios lead to the examination of the properties of resulting polymers (Andrianov et al., 1975).

Catalyst in Epoxidation Reactions

TTMST is a highly active homogeneous catalyst in the epoxidation of olefins. Its structure resembles the active sites in heterogeneous Ti-Si epoxidation catalysts, such as silylated titania-silica mixed oxides. Studies have explored its interaction with water, alkyl hydroperoxide, and allylic alcohol, offering insights into hydrogen-bond-assisted epoxidation mechanisms (Urakawa et al., 2005).

Hydrolysis and Polymerization

TTMST undergoes controlled hydrolysis to form initial products that can further undergo disproportionation. This process has been studied to determine molecular weights and suggest structures for titanium oxide trimethylsilyloxide polymers (Bradley & Prevedorou-Demas, 1963).

Chemisorption and Film Formation

The chemisorption of TTMST on various surfaces, such as Si(100)-2 × 1, leads to the decomposition of the compound and the formation of thin films. This process is crucial in the growth of titanium nitride thin films, making TTMST a significant material in semiconductor manufacturing (Rodriguez-Reyes & Teplyakov, 2008).

Organic/Inorganic Hybrid Interphase Layers

In the context of high-voltage Li-ion cells, TTMST serves as a multifunctional electrolyte additive. It forms a thin, uniform interface layer on electrodes, composed of both organic and inorganic components. This layer enhances the durability and performance of high-energy-density batteries (Yue et al., 2018).

Safety And Hazards

Tetrakis(trimethylsiloxy)titanium is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

IUPAC Name

hydroxy(trimethyl)silane;titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGRGQMXVZJUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H40O4Si4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(trimethylsiloxy)titanium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(trimethylsiloxy)titanium
Reactant of Route 2
Tetrakis(trimethylsiloxy)titanium
Reactant of Route 3
Tetrakis(trimethylsiloxy)titanium
Reactant of Route 4
Tetrakis(trimethylsiloxy)titanium
Reactant of Route 5
Reactant of Route 5
Tetrakis(trimethylsiloxy)titanium
Reactant of Route 6
Tetrakis(trimethylsiloxy)titanium

Citations

For This Compound
58
Citations
J Rust, H Takimoto, G Denault - The Journal of Organic Chemistry, 1960 - ACS Publications
Bradley and Thomas, 11 on the other hand, obtained a 95% yield of the tetrakis (trimethyl-siloxy) titanium by the reaction of trimethylacetoxy-silane with tetraisopropoxytitanium; …
Number of citations: 10 pubs.acs.org
HH Takimoto, JB Rust - The Journal of Organic Chemistry, 1961 - ACS Publications
Syntheses and reactions of diisopropoxy and bis (trimethylsiloxy) titanium dichelates are described. The chelating groups are those derived from 1, 3-diphenyl-l, 3-propanedione, 2, 4-…
Number of citations: 12 pubs.acs.org
KA Andrianov, NA Kurasheva… - Bulletin of the Academy of …, 1977 - Springer
Conclusions 1. We have studied the reactions of bis(trimethylsiloxy)dichlorotitanium with α,ω-di-hydroxydiorganosiloxanes, aniline, and sodium bis(trimethylsilyl)amide. 2. We have …
Number of citations: 3 link.springer.com
KA Andrianov, NA Kurasheva, LI Kuteinikova… - Polymer Science …, 1975 - Elsevier
The reactions of tetrakis-(trimethylsiloxy)titanium with vinyl methyl-, methyl phenyl-, diphenyl methoxysilanes, and α,ω-dihydroxypolydimethylsiloxanes (DHPDMSiO) of general formula …
Number of citations: 2 www.sciencedirect.com
KA Andrianov, NA Kurasheva, LI Kuteinikova… - Polymer Science …, 1974 - Elsevier
A study was made of the condensation reaction of tetrakis-(trimethylsiloxy)titanium with α,ω-dimethoxydimethylsiloxanes. It is shown that with a degree of high conversion soluble high …
Number of citations: 2 www.sciencedirect.com
A Urakawa, T Bürgi, P Skrabal… - The Journal of …, 2005 - ACS Publications
Tetrakis(trimethylsiloxy)titanium (TTMST, Ti(OSiMe 3 ) 4 ) possesses an isolated Ti center and is a highly active homogeneous catalyst in epoxidation of various olefins. The structure of …
Number of citations: 15 pubs.acs.org
SA Salman, N Akira, K Kuroda, M Okido - Materials Science Forum, 2014 - Trans Tech Publ
Self-assembled monolayer (SAM) was adsorbed on the surface of vanadate conversion coated AZ31 magnesium alloy. The SAM thin film was deposited using (Tridecafluoro-1, 1, 2, 2-…
Number of citations: 4 www.scientific.net
SA Salman, N Akira, K Kuroda, M Okido - Magnesium Technology 2014, 2016 - Springer
Magnesium alloys are recognized as alternatives to Al alloys and steel to reduce the weight of structural materials. However, a major obstacle to the widespread use of magnesium …
Number of citations: 3 link.springer.com
H Yue, Y Yang, L Wang, Z Dong, Y Yin, Z Wang… - Journal of Power …, 2018 - Elsevier
High cut-off charge potential usually means high viable specific capacity and energy for the cathode materials. However, electrode/electrolyte interface reactions will be triggered at high …
Number of citations: 10 www.sciencedirect.com
T Ishizaki, N Saito - Langmuir, 2010 - ACS Publications
We have developed a facile, simple, time-saving method of creating a superhydrophobic surface on a magnesium alloy by a simple immersion process at room temperature. First, a …
Number of citations: 142 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.